3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one
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Overview
Description
KF 17625 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is known to act as an inhibitor of phosphoric diester hydrolases, which are enzymes involved in various biological processes . The compound was initially researched for its potential therapeutic applications in treating respiratory diseases, particularly asthma .
Preparation Methods
The preparation of KF 17625 involves several synthetic routes and reaction conditions. The specific details of the synthesis are proprietary, but generally, the process includes the following steps:
Synthesis of the Core Structure: The core structure of KF 17625 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity and stability.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for KF 17625 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
KF 17625 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: KF 17625 can be reduced using common reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KF 17625 has been explored for various scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of phosphoric diester hydrolases and their role in biochemical pathways.
Biology: Researchers use KF 17625 to investigate the biological functions of phosphoric diester hydrolases in cellular processes.
Industry: KF 17625 may have applications in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
KF 17625 exerts its effects by inhibiting phosphoric diester hydrolases, enzymes that play a crucial role in various biological processes. By inhibiting these enzymes, KF 17625 can modulate the activity of specific biochemical pathways, leading to its therapeutic effects. The molecular targets of KF 17625 include the active sites of phosphoric diester hydrolases, where it binds and prevents the enzymes from catalyzing their reactions .
Properties
CAS No. |
139339-02-9 |
---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
5-phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-15-13-12(17-9-18-13)11-7-4-8-16-14(11)19(15)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI Key |
NDDBRRFHXNPOLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)NC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)NC=N4 |
139339-02-9 | |
Synonyms |
5-phenyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one KF 17625 KF-17625 KF17625 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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